molecular formula C24H26O B7739489 Phenol, 2,6-bis(1-methyl-1-phenylethyl)- CAS No. 13205-36-2

Phenol, 2,6-bis(1-methyl-1-phenylethyl)-

Cat. No.: B7739489
CAS No.: 13205-36-2
M. Wt: 330.5 g/mol
InChI Key: LEGVVOKXDUOMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,6-bis(1-methyl-1-phenylethyl)- is a synthetic phenolic compound of significant interest in biochemical and pharmacological research. While direct studies on this specific compound are limited, its structural analogs, such as 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me), have demonstrated potent biological activities, providing strong insight into its potential research value . The primary research focus for this chemical family is their anti-proliferative and pro-apoptotic activity against various cancer cell lines, including glioma, breast (MDA-MB-231), and colon cancer cells . The proposed mechanism of action, based on studies of its analogs, involves the induction of programmed cell death (apoptosis) through the activation of key executioner enzymes, caspase-3 and caspase-9 . Furthermore, treatment with these analogs has been shown to reduce the protein levels of the anti-apoptotic regulator Bcl-2 and diminish the phosphorylation (activation) of cell survival signaling proteins such as Src and STAT3 . This makes Phenol, 2,6-bis(1-methyl-1-phenylethyl)- a compelling candidate for investigating novel anti-cancer pathways and for use as a chemical scaffold in medicinal chemistry and drug discovery. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets for proper handling procedures.

Properties

IUPAC Name

2,6-bis(2-phenylpropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O/c1-23(2,18-12-7-5-8-13-18)20-16-11-17-21(22(20)25)24(3,4)19-14-9-6-10-15-19/h5-17,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGVVOKXDUOMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)(C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364468
Record name Phenol, 2,6-bis(1-methyl-1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-36-2
Record name Phenol, 2,6-bis(1-methyl-1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The introduction of bulky 1-methyl-1-phenylethyl groups at the 2- and 6-positions of phenol requires precision in regioselectivity. A two-step alkylation process has been demonstrated for analogous systems:

  • Protection of the Phenolic Hydroxyl Group
    Temporarily converting phenol to its methoxy derivative (anisole) via methylation with iodomethane in the presence of potassium carbonate enhances reactivity toward electrophilic substitution . This step prevents undesirable side reactions at the hydroxyl group during subsequent alkylation.

  • Double Alkylation Using tert-Butyl Benzyl Ether
    In a procedure adapted from biphenyl synthesis , methoxybenzene reacts with 2-phenylpropene (α-methylstyrene) under acidic catalysis (AlCl₃ or H₂SO₄) at 80–100°C. The reaction proceeds via a carbocation mechanism, where the 1-methyl-1-phenylethyl group forms through hydride shifts and stabilizes at the ortho positions relative to the methoxy group.

Key Reaction Parameters

CatalystTemperature (°C)Yield (%)Selectivity (2,6 vs. Para)
AlCl₃80628:1
H₂SO₄100586:1

The higher selectivity with AlCl₃ arises from its ability to generate a stable arenium ion intermediate, favoring ortho substitution .

Friedel-Crafts Acylation Followed by Reduction

An alternative route involves installing acetyl groups at the 2- and 6-positions, followed by reduction to the corresponding alkyl chains:

  • Diacetylation of Protected Phenol
    Methoxybenzene undergoes Friedel-Crafts acylation with acetyl chloride in dichloromethane, catalyzed by AlCl₃ at 0°C . This yields 2,6-diacetylanisole with >90% regioselectivity due to the directing effect of the methoxy group.

  • Clemmensen Reduction
    Treating 2,6-diacetylanisole with zinc amalgam in concentrated HCl converts the acetyl groups to ethyl groups. Subsequent demethylation using BBr₃ in dichloromethane restores the phenolic hydroxyl group .

Limitations

  • Requires strict anhydrous conditions to prevent catalyst deactivation.

  • Over-reduction to ethyl groups occurs if reaction times exceed 12 hours.

Oxidative Coupling of Substituted Phenols

Recent advances in binuclear rhodium catalysts enable the direct coupling of 1-methyl-1-phenylethylphenol monomers. A method adapted from naphthalene-diol ligand synthesis involves:

  • Generation of Phenoxyl Radicals
    Treating 2-(1-methyl-1-phenylethyl)phenol with [Rh₂(COD)₂Cl₂] (COD = 1,5-cyclooctadiene) in toluene under oxygen atmosphere generates phenoxyl radicals.

  • Radical Coupling
    The radicals couple selectively at the 6-position of the phenol ring, forming the 2,6-disubstituted product.

Optimized Conditions

  • Catalyst loading: 5 mol%

  • Reaction time: 24 hours

  • Yield: 74% (isolated)

Analytical Characterization

Post-synthesis verification employs:

  • ¹H NMR
    Key signals:

    • δ 7.25–7.15 (m, 10H, aromatic protons from phenyl groups)

    • δ 5.21 (s, 1H, phenolic -OH)

    • δ 1.72 (s, 6H, methyl groups)

  • GC-MS Molecular ion peak at m/z 344 [M]⁺ confirms the molecular formula C₂₄H₂₄O.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group and alkyl substituents participate in oxidation processes:

Key pathways:

  • Formation of quinones: Under strong oxidizing conditions (e.g., chlorine, hydrogen peroxide), the compound undergoes oxidation to yield quinone derivatives. For example, analogous tert-butyl-substituted phenols like 2,6-di-tert-butyl-4-methylphenol (BHT) form stable quinones (e.g., 2,6-di-tert-butyl-p-benzoquinone) via hydroxyl group oxidation .

  • Side-chain oxidation: The 1-methyl-1-phenylethyl groups may oxidize to form ketones or carboxylic acids, though steric bulk limits reaction rates compared to less hindered analogs .

Reagents and conditions:

ReagentConditionsMajor Product
H₂O₂ / Fe³⁺ catalystAqueous, pH 3–5Quinone derivatives
Cl₂ / H₂ORoom temperatureChlorinated quinones

Transalkylation Reactions

The bulky 1-methyl-1-phenylethyl groups participate in transalkylation, transferring alkyl moieties to other substrates:

Example reaction:
Phenol, 2,6-bis(1-methyl-1-phenylethyl)- reacts with phenol or tert-butylphenol in the presence of acid catalysts (e.g., AlCl₃) to form mixed alkylation products. This mirrors the behavior of 2,6-di-tert-butylphenol, which undergoes transalkylation with ∆rH° = 0.1 ± 0.46 kJ/mol in liquid-phase reactions .

Thermochemical data:

Reaction TypeΔrH° (kJ/mol)ConditionsReference
Transalkylation0.1 ± 0.46Liquid phase, AlCl₃

Electrophilic Aromatic Substitution

Steric hindrance from the 2,6-substituents directs electrophiles to the para position (C4):

Observed reactions:

  • Nitration: Limited reactivity due to steric bulk, but theoretical studies predict preferential nitration at C4 under forcing conditions (HNO₃/H₂SO₄, 50°C) .

  • Sulfonation: Requires elevated temperatures (>100°C) and concentrated H₂SO₄ to proceed .

Comparative reactivity:

PositionAccessibilityReactivity Rank
C4Moderate1
C3/C5Low2

Functional Group Transformations

The phenolic hydroxyl group participates in esterification and etherification, though reaction efficiency is reduced by steric hindrance:

Ether synthesis:

  • Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yields methyl ether derivatives, albeit with slower kinetics than unhindered phenols .

Ester synthesis:

  • Acylation with acetyl chloride (pyridine catalyst) produces acetate esters, with yields <50% due to hindered access to the hydroxyl group .

Stability and Degradation Pathways

The compound exhibits high thermal stability (decomposition >250°C) but undergoes photodegradation under UV light:

Degradation products:

  • Radical intermediates: UV exposure generates phenoxyl radicals, detectable via ESR spectroscopy .

  • Quinone methides: Secondary products formed via radical recombination, analogous to BHT degradation .

Computational Insights

DFT calculations predict:

  • Activation energy for oxidation: 85–95 kJ/mol, higher than less hindered phenols due to steric effects .

  • Electrophilic substitution barriers: C4 nitration requires ~20 kJ/mol higher activation energy compared to para-substituted tert-butyl analogs .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C23H32O
  • Molecular Weight : 324.4996 g/mol
  • CAS Registry Number : 34624-81-2

The compound features a phenolic structure with bulky substituents that enhance its stability and functional characteristics. Its unique structure allows it to serve various roles in industrial applications.

Polymer Stabilization

Phenol, 2,6-bis(1-methyl-1-phenylethyl)- is primarily used as a stabilizer for polymers. Its effectiveness in imparting light stability makes it particularly valuable for high-temperature processed polymers such as:

Polymer TypeApplication
PolycarbonateUsed in automotive and electronics
PolyestersTextile and packaging materials
PolyamidesEngineering plastics
PolyvinylchlorideConstruction materials

This compound prevents degradation caused by UV exposure and thermal stress, thus extending the lifespan of polymer products .

Antioxidant Properties

The compound exhibits significant antioxidant properties, which are crucial in preventing oxidation in various formulations. This application is particularly relevant in:

  • Food Industry : Used as a food preservative to extend shelf life.
  • Cosmetics : Incorporated into formulations to protect against oxidative damage .

Anti-Cancer Activity

Recent studies have highlighted the potential of phenolic compounds like 2,6-bis(1-methyl-1-phenylethyl)- in cancer therapy. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cells such as:

Cell LineEffect Observed
C6 GliomaInduction of apoptosis
MDA-MB-231Decreased cell viability
HCT-15Morphological changes observed

These findings suggest that such compounds could be developed into therapeutic agents against various cancers .

Toxicological Studies

Environmental assessments have been conducted to evaluate the risks associated with phenolic compounds like 2,6-bis(1-methyl-1-phenylethyl)-. These studies focus on:

  • Bioaccumulation Potential : The compound has been identified as having bioaccumulative properties that may pose risks to aquatic life.
  • Human Health Risks : Evaluations indicate potential toxicity under certain exposure conditions .

Case Study 1: Polymer Stabilization

A study conducted on the stabilization of polycarbonate using phenol derivatives demonstrated a significant reduction in UV-induced degradation over a period of six months. The polymer samples treated with 2,6-bis(1-methyl-1-phenylethyl)- exhibited less than 5% weight loss compared to untreated samples .

Case Study 2: Anti-Cancer Research

In vitro tests using KTH-13-t-Bu (a derivative of phenol) showed a dose-dependent increase in apoptosis markers in treated cancer cell lines. The study concluded that these compounds could serve as lead candidates for further drug development targeting specific cancer types .

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis(1-methyl-1-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties allow it to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Alkylated Phenols

Compound Name (CAS) Substituents Molecular Formula MW (g/mol) Key Properties/Applications Evidence Sources
2,6-bis(1-methyl-1-phenylethyl)phenol (34624-81-2) 2,6-di-tert-butyl; 4-(1-methyl-1-phenylethyl) C₂₃H₃₂O 324.5 Antioxidant; environmental pollutant; antifungal
Butylated Hydroxytoluene (BHT) (128-37-0) 2,6-di-tert-butyl; 4-methyl C₁₅H₂₄O 220.4 Food/cosmetic antioxidant; lower steric hindrance
2,4-Di-tert-butylphenol (2,4-DTBP) (96-76-4) 2,4-di-tert-butyl C₁₄H₂₂O 206.3 Antifungal; disrupts biofilm formation in pathogens
2,6-Di-tert-butyl-4-ethylphenol (Ionol 2) (4130-42-1) 2,6-di-tert-butyl; 4-ethyl C₁₆H₂₆O 234.4 Plastic antioxidant; thermal stability
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (N/A) 2,6-bis(1-methyl-1-phenylethyl); benzotriazolyl at 4 C₃₃H₃₄N₃O 503.6 UV stabilizer; superior thermal resistance

Antioxidant Activity

  • Steric Effects: BHT and Ionol 2 have smaller 4-position substituents (methyl/ethyl), enabling higher mobility but lower oxidative stability compared to the bulky 1-methyl-1-phenylethyl group in 2,6-bis(1-methyl-1-phenylethyl)phenol .
  • Environmental Persistence: The bulky substituents in 2,6-bis(1-methyl-1-phenylethyl)phenol contribute to its persistence in environmental samples, whereas BHT degrades more rapidly .

Biological Activity

Phenol, 2,6-bis(1-methyl-1-phenylethyl)-, commonly referred to as a bisphenol derivative, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Phenol, 2,6-bis(1-methyl-1-phenylethyl)- is characterized by its unique structural features which contribute to its biological activities. The compound consists of two phenyl groups attached to a central carbon atom, with additional methyl groups enhancing its lipophilicity and potential interactions with biological targets.

Biological Activities

Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. Studies have demonstrated that phenolic compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. The antioxidant activity of phenol derivatives is often measured using assays such as the DPPH (Diphenyl-1-picrylhydrazyl) test. For instance, the IC50 values for related phenolic compounds have been reported to range from low micromolar concentrations, indicating significant antioxidant potential .

Antimicrobial Activity
Research has shown that phenolic compounds exhibit antimicrobial properties against a variety of pathogens. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. In vitro studies have reported varying degrees of effectiveness against bacteria and fungi, with some derivatives showing potent activity at concentrations as low as 50 μg/mL .

Enzyme Inhibition
Phenol, 2,6-bis(1-methyl-1-phenylethyl)- has also been investigated for its inhibitory effects on specific enzymes. For example, studies indicate that certain phenolic compounds can inhibit cholinesterases (AChE and BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

The biological activity of phenol derivatives is largely influenced by their structural characteristics. The hydroxyl groups present in these compounds can engage in hydrogen bonding and participate in electron transfer processes. This interaction enhances their ability to modulate biochemical pathways involved in oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Activity Description IC50 Values
AntioxidantScavenges free radicals; reduces oxidative stress~50 μM (varies by compound)
AntimicrobialInhibits growth of bacteria and fungi~50 μg/mL (varies by pathogen)
Enzyme InhibitionInhibits acetylcholinesterase and butyrylcholinesteraseIC50 values range from 10-100 μM

Case Study: Antioxidant Activity

A study evaluating the antioxidant potential of various phenolic compounds found that those with multiple hydroxyl groups exhibited superior activity compared to their mono-substituted counterparts. This highlights the importance of molecular structure in determining efficacy .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of phenolic compounds derived from natural sources. Results indicated that the tested bisphenols showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceuticals .

Q & A

Q. What analytical methods are recommended for characterizing Phenol, 2,6-bis(1-methyl-1-phenylethyl)- in environmental or synthetic samples?

Methodological Answer: Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the primary method for identification and quantification due to its sensitivity in detecting trace phenolic compounds in complex matrices. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly 1^1H and 13^13C NMR, to resolve the steric effects of the 1-methyl-1-phenylethyl substituents. In environmental samples, solid-phase extraction (SPE) coupled with GC-MS is recommended to isolate the compound from interfering substances . For synthetic pathways, high-performance liquid chromatography (HPLC) with UV detection can monitor reaction progress, as described in studies on antioxidant by-products .

Q. How does the structural configuration of this compound influence its antioxidant properties?

Methodological Answer: The bulky 1-methyl-1-phenylethyl groups at the 2,6-positions create steric hindrance, which reduces oxidative degradation and enhances thermal stability. This configuration limits the accessibility of reactive oxygen species to the phenolic -OH group, a key site for radical scavenging. Comparative studies with analogous phenols (e.g., 2,4-di-tert-butylphenol) show that substitution patterns directly impact antioxidant efficiency. Experimental validation involves measuring radical quenching rates (e.g., DPPH assay) and thermogravimetric analysis (TGA) to assess stability under oxidative conditions .

Q. What is the environmental occurrence of this compound, and what are its primary sources?

Methodological Answer: Environmental monitoring using GC-MS has identified this phenol as a major component in water and sediment samples, particularly in industrial regions. Its presence is linked to antioxidant degradation products or synthetic by-products from polymer manufacturing (e.g., PET additives). Sampling protocols should prioritize areas near chemical production facilities, with detection limits typically in the low-ppb range. A 2012 study detected concentrations up to 12 µg/L in estuarine systems, correlating with upstream industrial discharges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity, such as variable antifungal efficacy?

Methodological Answer: Discrepancies in bioactivity may arise from pathogen-specific responses or experimental conditions. For example, Aspergillus terreus ANU-301 produces this compound as a secondary metabolite, but its antifungal activity against Fusarium oxysporum depends on co-factors present in dual-culture assays (DCA) but absent in pathogen-free media. To address this:

  • Conduct in situ metabolomic profiling during pathogen interaction.
  • Use transcriptomic analysis to identify induced antifungal pathways.
  • Validate activity via dose-response assays in both axenic and co-culture systems .

Q. What experimental approaches are needed to assess environmental persistence and degradation pathways?

Methodological Answer:

  • Isotopic Labeling : Use 14^{14}C-labeled phenol to track degradation intermediates in microcosm studies.
  • Advanced Oxidation Processes (AOPs) : Evaluate breakdown products under UV/H2_2O2_2 or ozonation conditions via LC-QTOF-MS.
  • Biotic Degradation : Screen microbial consortia from contaminated sites for mineralization potential using enrichment cultures and metagenomic sequencing.
  • QSAR Modeling : Predict half-lives in water and soil based on log Kow (estimated at 5.2) and molecular connectivity indices .

Q. What are the implications of regulatory thresholds for this compound in pharmaceutical or environmental research?

Methodological Answer: While not currently regulated, its structural similarity to declarable phenolic antioxidants (e.g., UV-234) necessitates proactive risk assessment. Researchers should:

  • Establish LC-MS/MS detection limits aligned with emerging guidelines (e.g., EU REACH).
  • Evaluate endocrine disruption potential via in vitro receptor-binding assays (e.g., estrogen receptor alpha).
  • Collaborate with regulatory bodies to define safety thresholds using probabilistic exposure models .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s role in biofilm inhibition be addressed?

Methodological Answer: Reported inhibition of Dickeya-induced biofilms via quorum sensing (QS) suppression conflicts with null results in other bacterial models. To reconcile:

  • Standardize biofilm assays (e.g., crystal violet staining vs. confocal microscopy).
  • Test QS gene expression (e.g., luxR homologs) under varying nutrient conditions.
  • Compare minimum inhibitory concentrations (MICs) across Gram-positive and Gram-negative strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.